5-Bromo-2-chlorophenyl chloroformate
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Overview
Description
5-Bromo-2-chlorophenyl chloroformate: is an organic compound with the molecular formula C7H3BrClO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorophenyl chloroformate typically involves the reaction of 5-bromo-2-chlorophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H3BrClOH+COCl2→C7H3BrClO2+HCl
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-chlorophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonates.
Bases: Such as pyridine, are used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
5-Bromo-2-chlorophenol: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 5-Bromo-2-chlorophenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the preparation of various intermediates for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing protective groups or functional groups that can be further derivatized.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable carbamates makes it valuable in the development of prodrugs and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and coatings. Its reactivity with various nucleophiles makes it a versatile building block for complex chemical structures.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (–OCOCl) is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile, such as an amine or alcohol, attacks the carbonyl carbon of the chloroformate group, it displaces the chloride ion (Cl–) and forms a new covalent bond. This reaction mechanism is fundamental to its use in forming carbamates and carbonates.
Comparison with Similar Compounds
Phenyl chloroformate: Lacks the bromine and chlorine substituents on the phenyl ring.
4-Bromo-2-chlorophenyl chloroformate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl chloroformate: Contains a methyl group instead of the phenyl ring.
Uniqueness: 5-Bromo-2-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions. The bromine atom, being larger and more polarizable, can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to unsubstituted phenyl chloroformate.
Properties
Molecular Formula |
C7H3BrCl2O2 |
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Molecular Weight |
269.90 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H |
InChI Key |
KERLIYRSLIREQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(=O)Cl)Cl |
Origin of Product |
United States |
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